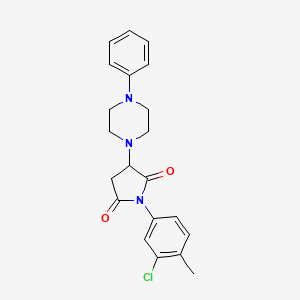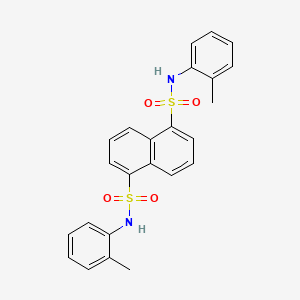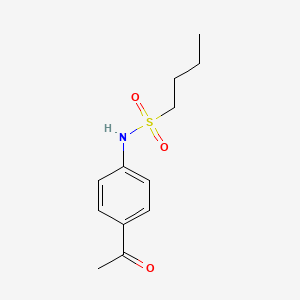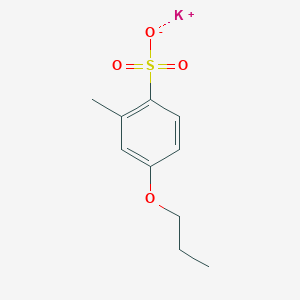
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenethylamine and piperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of serotonin on the central nervous system.
作用机制
The mechanism of action of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and appetite. This binding leads to the activation of these receptors, which can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine are primarily related to its activation of serotonin receptors in the brain. These effects can include changes in mood, appetite, and cognition. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting in some individuals.
实验室实验的优点和局限性
The advantages of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its ability to selectively activate serotonin receptors, allowing researchers to study specific physiological and behavioral processes. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine is relatively easy to synthesize and purify, making it a cost-effective option for research studies.
The limitations of using 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potential to cause unwanted side effects, such as nausea and vomiting. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine has a relatively short half-life, meaning its effects may not be long-lasting. Finally, due to its psychoactive properties, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may not be appropriate for all research studies.
未来方向
There are several future directions for research involving 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. One potential area of study is its effects on appetite regulation, as the drug has been shown to affect food intake in animal models. Additionally, 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine may be useful in studying the role of serotonin in mood disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, as well as its potential therapeutic applications.
合成方法
The synthesis of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-chloroethyl)-4-(2-methoxyphenyl)piperazine with phenylacetylene in the presence of a palladium catalyst. This reaction produces 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, which is then purified through recrystallization.
科学研究应用
MCPP is primarily used in scientific research to study the effects of serotonin on the central nervous system. It is a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This allows researchers to study the effects of serotonin on various physiological and behavioral processes.
属性
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-24-20-10-6-5-9-19(20)23-13-11-22(12-14-23)16-18(21)15-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPSOXPAURQOR-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2-methoxyphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)



![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)


![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)